molecular formula C22H24N2O4 B2903803 7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one CAS No. 849553-46-4

7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one

Cat. No. B2903803
CAS RN: 849553-46-4
M. Wt: 380.444
InChI Key: HBXQWBVMQHYSBB-UHFFFAOYSA-N
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Description

This compound is an intermediate for the synthesis of Itraconazole, an antifungal . It has been found to exhibit good antibacterial activity among piperazine chrome-2-one compounds .


Synthesis Analysis

The compound can be characterized using NMR spectroscopy, standard methods, and HRMS 1H spectrometry .


Molecular Structure Analysis

The molecular structure of this compound involves a piperazine moiety, which is known to provide unexpected improvements in the bioactivity of compounds . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .


Chemical Reactions Analysis

The compound has been found to exhibit significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.4g/mol and a molecular formula of C22H24N2O4 . In the crystal lattice, the coumarin fragments are engaged in parallel π-π stacking, with the closest distances between the C5–C10 benzene plane and above/below coumarin moiety C atoms being ca. 3.52 Å .

Mechanism of Action

Target of Action

The primary targets of this compound are serotonin 5-HT 1A receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and other functions in the body.

Mode of Action

The compound interacts with its targets by binding to the serotonin 5-HT 1A receptors. This interaction can lead to changes in the receptor’s activity, potentially influencing the transmission of serotonin signals in the brain .

Biochemical Pathways

serotonergic pathway . This pathway is involved in various physiological processes, including mood regulation, sleep, and cognition .

Pharmacokinetics

Like many coumarin derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the serotonin 5-HT 1A receptors. By binding to these receptors, the compound can influence serotonin signaling, potentially leading to changes in mood, anxiety levels, and other physiological processes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, individual factors such as genetics, age, and health status can influence how the compound is metabolized and excreted, potentially affecting its efficacy .

Advantages and Limitations for Lab Experiments

7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one inhibitor VIII has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it an ideal tool for investigating the role of this compound in various cellular processes. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound inhibitor VIII has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. It also has limited solubility in aqueous solutions, which may require the use of organic solvents for its administration.

Future Directions

There are several future directions for the use of 7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one inhibitor VIII in scientific research. One potential application is in the development of new cancer therapies. This compound inhibitor VIII has been shown to have potent anti-cancer effects, and further studies are needed to investigate its potential as a cancer treatment. Another potential application is in the treatment of neurodegenerative diseases. This compound inhibitor VIII has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to investigate its potential as a therapeutic agent. Finally, this compound inhibitor VIII may have applications in the field of regenerative medicine. This compound has been shown to play a role in the regulation of stem cell differentiation, and further studies are needed to investigate the potential of this compound inhibitor VIII in promoting tissue regeneration.

Synthesis Methods

The synthesis of 7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one inhibitor VIII involves a multi-step process that requires several chemical reagents and equipment. The first step involves the preparation of 4-(4-methoxyphenyl)piperazine, which is then reacted with 7-hydroxy-8-methylcoumarin-4-acetic acid to form the final product. The purity and yield of the compound can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one inhibitor VIII has been extensively used in scientific research to investigate the role of this compound in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound inhibitor VIII has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In Alzheimer's disease, this compound inhibitor VIII has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function.

Safety and Hazards

The compound has been classified as Acute Tox. 1 Dermal - Aquatic Chronic 4 - Eye Irrit. 2 - Skin Irrit. 2 .

properties

IUPAC Name

7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-20(25)8-7-19-16(13-21(26)28-22(15)19)14-23-9-11-24(12-10-23)17-3-5-18(27-2)6-4-17/h3-8,13,25H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXQWBVMQHYSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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